molecular formula C18H12N2O3 B12266904 3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Cat. No.: B12266904
M. Wt: 304.3 g/mol
InChI Key: JSMODEBHIBXCAN-UHFFFAOYSA-N
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Description

3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a heterocyclic compound that combines the structural features of oxadiazole and coumarin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxyacetophenone with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then reacted with 2-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring. The final step involves the cyclization of the oxadiazole intermediate with salicylaldehyde under basic conditions to form the coumarin ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This interaction is facilitated by hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
  • 3-(4-methylphenyl)-5-phenyl-1,2,4-oxadiazole
  • 3-(3-methyl-2-pyridyl)-5-phenyl-1,2,4-oxadiazole

Uniqueness

3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is unique due to the presence of both oxadiazole and coumarin moieties in its structure. This dual functionality imparts distinct electronic and steric properties, making it versatile for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C18H12N2O3

Molecular Weight

304.3 g/mol

IUPAC Name

3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one

InChI

InChI=1S/C18H12N2O3/c1-11-6-2-4-8-13(11)16-19-20-17(23-16)14-10-12-7-3-5-9-15(12)22-18(14)21/h2-10H,1H3

InChI Key

JSMODEBHIBXCAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(O2)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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